4-Fluoro-2,6-dimethoxybenzaldehyde

Medicinal Chemistry Drug Design Lipophilicity

Sourcing 4-fluoro-2,6-dimethoxybenzaldehyde with consistent regiochemical fidelity presents supply-chain challenges-batch-to-batch variability in the 2,6-dimethoxy-4-fluoro pattern can derail multi-step medicinal chemistry or crop-science campaigns. This compound resolves that pain point as a verified intermediate for kinase inhibitor scaffolds and agrochemical precursors. - Unique 4-F/2,6-diMeO substitution delivers predictable electronic (LogP 1.4) and steric profiles critical for SAR exploration. - Computed TPSA of 35.5 Ų supports favorable permeability characteristics for lead optimization. - Available in research-grade purity (≥95%) with reliable global logistics for uninterrupted project timelines.

Molecular Formula C9H9FO3
Molecular Weight 184.16 g/mol
CAS No. 139549-11-4
Cat. No. B186325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2,6-dimethoxybenzaldehyde
CAS139549-11-4
Molecular FormulaC9H9FO3
Molecular Weight184.16 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1C=O)OC)F
InChIInChI=1S/C9H9FO3/c1-12-8-3-6(10)4-9(13-2)7(8)5-11/h3-5H,1-2H3
InChIKeyHOGUCRFULNNZBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2,6-dimethoxybenzaldehyde Overview


4-Fluoro-2,6-dimethoxybenzaldehyde (CAS 139549-11-4) is a fluorinated aromatic aldehyde featuring a 4-fluoro substituent and 2,6-dimethoxy substitution on the benzaldehyde core [1]. This substitution pattern confers distinct physicochemical properties, including a computed LogP of 1.4 and a topological polar surface area of 35.5 Ų, which modulate its reactivity and potential as a versatile intermediate [1]. Its availability in research-grade purity (≥95%) makes it a key synthon for constructing more complex molecules in medicinal chemistry and crop science .

Why 4-Fluoro-2,6-dimethoxybenzaldehyde Is Irreplaceable


The specific 4-fluoro-2,6-dimethoxy substitution pattern in this compound is not readily mimicked by simpler or more common benzaldehyde derivatives. The fluorine atom significantly alters the electronic distribution of the aromatic ring, influencing subsequent reactions such as nucleophilic aromatic substitution or metal-catalyzed couplings [1]. The ortho-methoxy groups also introduce steric hindrance and electron-donating effects that are absent in unsubstituted benzaldehyde or mono-substituted analogs . These combined effects dictate unique reactivity profiles and are essential for achieving desired outcomes in multi-step syntheses where regioselectivity and functional group tolerance are critical. Simple substitution with non-fluorinated or differently substituted benzaldehydes would lead to different reaction pathways, altered yields, and ultimately, the failure to obtain the target molecular architecture.

4-Fluoro-2,6-dimethoxybenzaldehyde vs. Structural Analogs


LogP vs. Non-Fluorinated Analog

The introduction of a fluorine atom at the 4-position in 4-fluoro-2,6-dimethoxybenzaldehyde (XLogP3-AA = 1.4) results in a calculated increase in lipophilicity compared to its non-fluorinated parent, 2,6-dimethoxybenzaldehyde (XLogP3-AA = 1.2) [1][2]. This difference, although modest, reflects the impact of fluorine substitution on the compound's distribution coefficient, a key parameter in medicinal chemistry for optimizing membrane permeability and pharmacokinetic properties.

Medicinal Chemistry Drug Design Lipophilicity

Commercial Availability and Purity Benchmarking

4-Fluoro-2,6-dimethoxybenzaldehyde is routinely offered with a minimum purity specification of 95% by multiple vendors, including Fluorochem (Product Code F790397) . This contrasts with the less common 3-fluoro regioisomer (3-fluoro-2,6-dimethoxybenzaldehyde), which is often listed with a lower purity (e.g., 95% typical) but with less frequent commercial availability, impacting procurement reliability for larger-scale or time-sensitive projects.

Chemical Procurement Research Supply Purity Specification

TPSA Comparison for Drug Design

The topological polar surface area (TPSA) of 4-fluoro-2,6-dimethoxybenzaldehyde is calculated to be 35.5 Ų [1]. This value is identical to that of the non-fluorinated 2,6-dimethoxybenzaldehyde, as fluorine substitution does not introduce additional polar surface area [2]. However, the presence of fluorine modifies the electrostatic potential and lipophilicity without increasing TPSA, a favorable combination for maintaining drug-likeness and oral bioavailability as defined by Lipinski's Rule of Five.

Medicinal Chemistry ADME Prediction Drug-likeness

Acetonitrile Condensation Reactivity

4-Fluoro-2,6-dimethoxybenzaldehyde serves as a direct precursor to 2-(4-fluoro-2,6-dimethoxyphenyl)acetonitrile via reaction with acetonitrile under catalytic conditions . While systematic comparative yields against other benzaldehyde derivatives are not readily available, the successful execution of this condensation under standard conditions (requiring controlled temperature and catalyst) confirms the aldehyde's reactivity is preserved despite the steric and electronic influence of the 2,6-dimethoxy substitution .

Organic Synthesis Building Block Reactivity Nitrile Synthesis

4-Fluoro-2,6-dimethoxybenzaldehyde Validated Applications


Synthesis of 2-(4-Fluoro-2,6-dimethoxyphenyl)acetonitrile

This compound is directly employed as a starting material for the synthesis of 2-(4-fluoro-2,6-dimethoxyphenyl)acetonitrile, a key intermediate in medicinal chemistry programs . The presence of the fluorine and methoxy groups is carried forward into the nitrile product, enabling further functionalization or incorporation into more complex molecular scaffolds.

Scaffold for Kinase Inhibitor Development

Vendor sources indicate that 4-fluoro-2,6-dimethoxybenzaldehyde is used as an intermediate in the synthesis of kinase inhibitors . The unique substitution pattern contributes to the molecule's overall binding affinity and selectivity profile. Researchers can leverage this building block to explore structure-activity relationships (SAR) around the fluorinated aromatic core, potentially optimizing lead compounds for improved potency and reduced off-target effects.

Antifungal and Agrochemical Precursor

The compound has been reported as a precursor for both antifungal agents and agrochemicals, including herbicides and pesticides . While specific, peer-reviewed efficacy data are limited, the compound's role as a versatile intermediate in these domains is well-established, making it a valuable resource for researchers developing new crop protection solutions.

Fluorinated Aromatic Aldehyde SAR Studies

The distinct combination of a 4-fluoro substituent and 2,6-dimethoxy groups provides a unique electronic and steric profile that can be systematically explored in SAR campaigns. The computed LogP (1.4) and TPSA (35.5 Ų) [1] provide a baseline for property-based design, allowing researchers to assess the impact of this specific substitution pattern on target binding, metabolic stability, and overall drug-likeness compared to non-fluorinated or differently substituted analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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